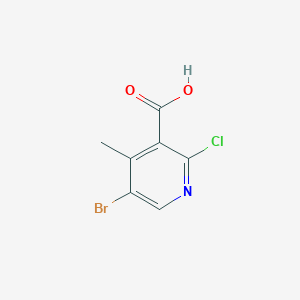

5-Bromo-2-chloro-4-methylnicotinic acid

Description

Properties

IUPAC Name |

5-bromo-2-chloro-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-3-4(8)2-10-6(9)5(3)7(11)12/h2H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOXDWRAWWPLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-methylnicotinic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and chlorination of 4-methylnicotinic acid under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts and solvents to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are carefully controlled to maintain the integrity of the compound and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-methylnicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H5BrClNO2

- Molecular Weight : Approximately 250.47 g/mol

- Structural Features : The compound features a pyridine ring with:

- Bromine at the 5-position

- Chlorine at the 2-position

- Methyl group at the 4-position

This specific arrangement enhances its reactivity and potential biological activity, making it a valuable compound in medicinal chemistry.

Synthesis of SGLT2 Inhibitors

One of the most notable applications of 5-bromo-2-chloro-4-methylnicotinic acid is its role as an intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are crucial in diabetes management. Research indicates that derivatives of this compound have been explored for their ability to inhibit glucose transport, thus contributing to diabetes treatment strategies .

Antidiabetic Drug Development

The compound has been employed in the development of antidiabetic medications such as dapagliflozin. Its derivatives have shown promise in preclinical studies for their effectiveness in lowering blood glucose levels by preventing glucose reabsorption in the kidneys .

Synthetic Pathways

The synthesis of this compound typically involves multi-step processes that optimize yield and reduce costs. Various synthetic routes have been explored:

- Route Optimization : Methods that utilize readily available starting materials and straightforward reaction conditions have been developed to enhance production efficiency.

- Scalability : Recent advancements focus on scalable synthesis methods that can be implemented for industrial production, maintaining high yield while minimizing costs .

Studies have highlighted several biological activities associated with this compound:

- Enzyme Inhibition : The compound has been investigated for its interactions with specific enzymes and transporters, which are vital for understanding its therapeutic potential.

- Targeted Drug Design : Modifications to its structure can lead to variations in efficacy and safety profiles, making it a subject of interest in drug discovery research .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Key Observations :

- Halogen Influence: The presence of bromine and chlorine in the target compound enhances electrophilicity compared to non-halogenated analogs (e.g., 2-Chloro-6-methylisonicotinic acid), making it more reactive in nucleophilic substitution reactions .

- Acidity : The pKa of the target compound (~1.46) is lower than that of 5-Bromo-2-methylnicotinic acid (~2.1), highlighting the electron-withdrawing effect of chlorine at position 2 .

Biological Activity

5-Bromo-2-chloro-4-methylnicotinic acid (BCMNA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of BCMNA, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H5BrClNO2

- Molecular Weight : 250.48 g/mol

- CAS Number : 1393576-22-1

- Purity : ≥95% .

Pharmacological Activities

BCMNA exhibits several pharmacological activities, primarily attributed to its structural characteristics that allow it to interact with various biological targets.

1. SGLT2 Inhibition

BCMNA is recognized as a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are used in the treatment of diabetes. SGLT2 inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood glucose levels. Research indicates that compounds similar to BCMNA show promising results in preclinical studies for diabetes management .

2. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of BCMNA and its derivatives. The compound may inhibit lipoxygenase (LOX) pathways, which are crucial in inflammatory responses. This suggests that BCMNA could serve as a basis for developing new anti-inflammatory agents .

The biological activity of BCMNA can be attributed to its ability to modulate enzyme activities and its interaction with various receptors:

- Enzyme Inhibition : BCMNA's structure allows it to bind to specific enzymes, such as LOX, leading to reduced production of pro-inflammatory mediators.

- Receptor Interaction : The compound may interact with receptors involved in glucose metabolism and inflammation, enhancing therapeutic effects in diabetes and inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of BCMNA and its derivatives:

Case Study 1: SGLT2 Inhibitors Development

A study focused on the synthesis of SGLT2 inhibitors using BCMNA as an intermediate reported promising results in lowering blood glucose levels in diabetic models. The research demonstrated that these inhibitors had lower toxicity profiles compared to existing treatments .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects of BCMNA derivatives in vitro. The results indicated significant inhibition of pro-inflammatory cytokines production, suggesting potential applications in treating chronic inflammatory conditions .

Table 1: Biological Activities of BCMNA Derivatives

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-2-chloro-4-methylnicotinic acid, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves halogenation and functional group modification of nicotinic acid derivatives. For example, a similar compound, 2-bromo-4-methylnicotinic acid, was synthesized via alkaline hydrolysis of a precursor (12.1 g, 0.05 mol in 10% NaOH, yielding 87% product). Key steps include controlling reaction temperature and stoichiometry of halogenating agents. Characterization via -NMR (e.g., δ 2.35 ppm for methyl groups) and mass spectrometry (M at m/z 215/217 for bromine isotopes) ensures structural fidelity .

Q. How is purity assessed and maintained during purification?

- Methodological Answer : Recrystallization from aqueous or organic solvents (e.g., water for 2-bromo-4-methylnicotinic acid ) is standard. High-performance liquid chromatography (HPLC) with UV detection or melting point analysis (e.g., 173–174°C ) validates purity. Suppliers like Kanto Reagents report >95% purity for halogenated analogs using HPLC, emphasizing solvent selection and gradient optimization .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : Multinuclear NMR (, ) identifies substituent positions (e.g., methyl at δ 2.35 ppm, aromatic protons at δ 7.4–8.3 ppm ). Mass spectrometry confirms molecular weight (e.g., M at m/z 215 for brominated analogs ). IR spectroscopy verifies functional groups, though absence of specific data for the target compound necessitates cross-referencing with halogenated benzoic acids (e.g., C=O stretching at ~1700 cm ).

Advanced Research Questions

Q. How can Design of Experiments (DOE) improve synthetic yield and selectivity?

- Methodological Answer : DOE optimizes variables like temperature, reagent ratios, and reaction time. For example, bromination of nicotinic acid derivatives may require screening NBS (N-bromosuccinimide) vs. Br under varying temperatures. Statistical tools (e.g., ANOVA) identify critical factors, as seen in analogs achieving >95% purity via iterative condition refinement .

Q. What computational methods elucidate substituent effects on reactivity and regioselectivity?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic parameters (e.g., Fukui indices) to predict electrophilic substitution sites. For halogenated pyridines, bromine’s electron-withdrawing effect directs chlorination to specific positions. Comparing HOMO-LUMO gaps with analogs (e.g., 5-bromo-2-chlorobenzoic acid ) validates computational models .

Q. How are contradictory spectral or crystallographic data resolved?

- Methodological Answer : Discrepancies in NMR or X-ray data require cross-validation. For instance, unexpected -NMR peaks may arise from rotamers or impurities—re-purity via column chromatography (SiO, ethyl acetate/hexane) and re-analysis are recommended. SHELX software refines crystallographic models, resolving disorders in halogenated heterocycles .

Q. What strategies enable the use of this compound as a building block in complex heterocyclic synthesis?

- Methodological Answer : Suzuki-Miyaura coupling with boronic acids (e.g., 4-bromo-2-thiophenecarboxylic acid ) introduces aryl groups. SNAr reactions exploit the chloro substituent’s reactivity for nucleophilic displacement. Computational docking studies (AutoDock) guide functionalization for target applications, such as kinase inhibitor precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.